molecular formula C22H19N5OS B10996829 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10996829
M. Wt: 401.5 g/mol
InChI Key: HSTUAXAUEXIJNY-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide: belongs to the thiazole family, which is characterized by a five-membered ring containing carbon, sulfur, and nitrogen atoms . Thiazoles exhibit various biological activities, making them intriguing targets for drug discovery.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(pyrimidin-2-ylamino)benzoic acid with 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.

Industrial Production:: While specific industrial methods may vary, large-scale production often employs efficient synthetic routes optimized for yield and purity.

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.

Common Reagents:: Reagents like acetic anhydride, thionyl chloride, and various amines are commonly used.

Major Products:: The compound’s reactivity leads to diverse products, including derivatives with modified substituents.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Functional Groups: Serves as a versatile functional group in organic chemistry.

Biology and Medicine:: Industry::

    Sulfur Drugs: Thiazoles are essential components of certain pharmaceuticals.

    Biocides and Fungicides: Used for pest control.

    Dyes and Chemical Accelerators: Thiazoles find applications in these areas.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

While there are other thiazole derivatives, the unique combination of the phenyl-thiazole and pyrimidine moieties in N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide sets it apart. Similar compounds include sulfathiazole, Ritonavir, Abafungin, and Tiazofurin .

Biological Activity

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H19N3SC_{18}H_{19}N_3S and has a molecular weight of approximately 313.43 g/mol. It features a thiazole ring, a pyrimidine moiety, and an amide functional group, which contribute to its biological activity.

Research indicates that compounds similar to this compound exert their biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Many thiazole and pyrimidine derivatives are known to inhibit protein kinases, enzymes that play critical roles in cell signaling and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often attributed to the ability of these compounds to induce cell cycle arrest and apoptosis .
  • DNA Methylation Inhibition : Some derivatives have been identified as inhibitors of DNA methyltransferases, which are involved in epigenetic regulation of gene expression. This inhibition can reactivate silenced tumor suppressor genes, providing a therapeutic avenue for cancer treatment .

1. Cytotoxic Activity Evaluation

A series of studies evaluated the cytotoxic activity of this compound against different cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values in the micromolar range:

CompoundCell LineIC50 (µM)
K5HeLa10.5
K5MCF-715.3

The compound K5 showed the highest potency among tested derivatives .

2. Mechanistic Studies

Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells. Flow cytometry analysis confirmed that treated cells exhibited a significant increase in sub-G1 phase population, indicating apoptosis .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications on the thiazole and pyrimidine rings significantly affect biological activity. For example, substitution with electron-withdrawing groups enhanced cytotoxicity compared to electron-donating groups .

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H19N5OS/c28-21(17-7-9-18(10-8-17)26-22-24-12-4-13-25-22)23-14-11-20-27-19(15-29-20)16-5-2-1-3-6-16/h1-10,12-13,15H,11,14H2,(H,23,28)(H,24,25,26)

InChI Key

HSTUAXAUEXIJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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